N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16-11-14(12-19(16)15-9-5-2-6-10-15)18-17(21)13-7-3-1-4-8-13/h1-10,14H,11-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDJZUAGJMKCHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for N 5 Oxo 1 Phenylpyrrolidin 3 Yl Benzamide and Its Analogues
Retrosynthetic Approaches to the N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide Framework
Retrosynthetic analysis of this compound reveals several strategic disconnections that lead to simple and accessible starting materials. These approaches are fundamental to designing efficient and practical synthetic routes.
Utilization of Itaconic Acid Derivatives as Key Precursors
A prevalent strategy for the synthesis of the pyrrolidinone core involves the use of itaconic acid and its derivatives. researchgate.netresearchgate.netnih.gov This approach is advantageous due to the commercial availability and bifunctional nature of itaconic acid, which provides the necessary carbon framework for the heterocyclic ring. researchgate.net
The synthesis typically begins with the reaction of itaconic acid with an appropriate amine, leading to the formation of a carboxymethyl-substituted succinamic acid. Subsequent cyclization, often under thermal conditions or with dehydrating agents, yields the desired pyrrolidinone ring. This method allows for the introduction of various substituents on the nitrogen atom of the pyrrolidinone ring by selecting the corresponding primary amine in the initial step. For instance, a five-step transformation of itaconic acid can lead to 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. researchgate.netnih.gov
A variety of polymerization reactions involving itaconic acid and its derivatives have also been explored, highlighting its versatility as a building block in polymer chemistry. acs.org
Amine and Carboxylic Acid Building Blocks in Pyrrolidinone Synthesis
Another fundamental retrosynthetic approach involves the disconnection of the pyrrolidinone ring into amine and carboxylic acid building blocks. rsc.org This strategy is highly modular, allowing for the synthesis of a wide array of analogues by varying the constituent amine and carboxylic acid components.
One common method involves the condensation of an amino acid with a dicarboxylic acid or its derivative. For example, the reaction of L-glutamic acid with aniline (B41778) at high temperatures can produce (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide. nih.gov The direct condensation of carboxylic acids and amines can be facilitated by reagents like titanium tetrachloride (TiCl4). nih.gov This method has been shown to be effective for a wide range of substrates, providing the corresponding amides in moderate to excellent yields. nih.gov
Classical and Modern Synthetic Transformations
The construction of this compound and its analogues relies on a variety of well-established and contemporary synthetic reactions. These transformations are crucial for forming the pyrrolidinone ring and introducing the necessary functional groups.
Cyclization Reactions for Pyrrolidinone Ring Formation
The formation of the five-membered pyrrolidinone ring is a key step in the synthesis. nih.gov Various cyclization strategies have been developed to achieve this transformation efficiently. nih.gov
One of the most common methods is the intramolecular cyclization of γ-amino acids or their derivatives. This can be achieved through thermal dehydration or by using coupling agents to facilitate amide bond formation. For example, the synthesis of 1,3-disubstituted pyrrolidine-2,5-diones can be achieved via cyclocondensation of dicarboxylic acids with appropriately substituted amines at elevated temperatures. nih.gov
1,3-Dipolar cycloaddition reactions provide another powerful tool for constructing the pyrrolidinone skeleton. nih.gov This method involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene. nih.govenamine.net This approach offers a high degree of control over the stereochemistry of the resulting pyrrolidine (B122466) ring. nih.gov Other methods include photocatalytic [3 + 2] cycloaddition and oxidative cyclization of aromatic amines. researchgate.net
Amidation and Urea (B33335) Linkage Formation
The introduction of the benzamide (B126) group onto the pyrrolidinone core is typically achieved through amidation reactions. nih.govnih.govresearchgate.net This involves the coupling of a 3-aminopyrrolidinone derivative with benzoic acid or an activated benzoic acid derivative, such as benzoyl chloride.
A general and widely used method for amide bond formation is the direct condensation of a carboxylic acid and an amine. nih.gov Various coupling reagents have been developed to facilitate this reaction, including carbodiimides and phosphonium-based reagents. Titanium tetrachloride has also been reported as an effective mediator for the direct amidation of carboxylic acids. nih.gov The synthesis of N-arylamides can also be achieved from benzonitriles through a hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines. mdpi.com Furthermore, a parallel solution-phase approach has been utilized for the amidation of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids with a series of aliphatic amines to generate a library of carboxamides. nih.gov
N-Arylation and Substituent Introduction
The introduction of the phenyl group onto the nitrogen atom of the pyrrolidinone ring is a critical step in the synthesis of the target molecule. nih.gov N-Arylation reactions are commonly employed for this purpose. nih.gov
Transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming the C-N bond between the pyrrolidinone nitrogen and the phenyl ring. nih.gov These reactions typically involve a palladium or copper catalyst and a suitable aryl halide or triflate. Other methods for N-arylation include the Ullmann condensation and Chan-Lam coupling. nih.gov Tandem N-arylation/carboamination reactions have also been developed for the synthesis of N-aryl-2-allyl pyrrolidines. nih.gov
The introduction of other substituents onto the pyrrolidinone ring or the phenyl groups can be achieved through various functional group transformations. These reactions allow for the synthesis of a diverse library of analogues with varying electronic and steric properties, which is crucial for structure-activity relationship studies.
Data Tables
Table 1: Key Synthetic Reactions
| Reaction Type | Description | Key Reagents/Conditions | Reference(s) |
|---|---|---|---|
| Pyrrolidinone Ring Formation | Intramolecular cyclization of γ-amino acids or their derivatives. | Thermal dehydration, coupling agents. | nih.gov |
| 1,3-Dipolar Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile to form the pyrrolidinone skeleton. | Azomethine ylides, alkenes. | nih.govenamine.net |
| Amidation | Coupling of a 3-aminopyrrolidinone with benzoic acid or its derivatives. | Carbodiimides, benzoyl chloride, TiCl4. | nih.govnih.govresearchgate.net |
Table 2: Starting Materials and Intermediates
| Compound Name | Role in Synthesis |
|---|---|
| Itaconic Acid | Precursor for the pyrrolidinone ring. |
| L-Glutamic Acid | Chiral building block for the pyrrolidinone core. |
| Aniline | Source of the N-phenyl group. |
| Benzoic Acid | Precursor for the benzamide moiety. |
Palladium-Catalyzed Functionalization Approaches
Palladium catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For scaffolds like this compound, these methods offer powerful ways to construct the core structure or introduce functional groups.
Palladium-catalyzed reactions can be employed for the synthesis of the pyrrolidinone ring itself. For instance, a novel palladium(0)-catalyzed cyclization has been developed to create 3,4-disubstituted pyrrolidin-2-ones. acs.org This approach involves the concomitant generation of a stabilized acetamide (B32628) enolate anion and a π-allyl-palladium appendage, leading to a 5-exo-trig ring closure with high diastereoselectivity. acs.org Another strategy involves the hydroarylation of pyrrolines, where a palladium-catalyzed process allows for the facile synthesis of 3-aryl pyrrolidines, which are precursors to the corresponding oxo-pyrrolidines. nih.govnih.gov This method is noted for its broad substrate scope and operational simplicity. nih.govnih.gov
Furthermore, palladium-catalyzed C-H functionalization represents a state-of-the-art technique for modifying the aromatic rings of the N-phenyl and benzamide moieties. By using directing groups, specific C-H bonds can be selectively activated and functionalized. nih.gov For example, the amide group can direct ortho-C-H activation on the benzamide phenyl ring, allowing for the introduction of various substituents. nih.gov Ligand development plays a crucial role in controlling the site selectivity and efficiency of these transformations, as demonstrated in the arylation of naphthalene (B1677914) and the C-H activation of N-quinolyl benzamides. nih.govnih.gov These approaches provide a direct route to functionalized derivatives that would be challenging to access through traditional methods.
| Reaction Type | Substrate/Precursor | Catalyst/Reagents | Key Features | Reference |
| Intramolecular Allylation | Acetamide with tethered π-allyl appendage | Palladium(0) complex | Forms 3,4-disubstituted pyrrolidin-2-ones; high diastereoselectivity. | acs.org |
| Pyrroline Hydroarylation | N-alkyl pyrrolines and arylating agents | Palladium catalyst | Broad scope for producing 3-aryl pyrrolidines. | nih.govnih.gov |
| C-H Functionalization | N-quinolyl benzamides and 1-iodoglycals | Palladium catalyst with amino acid ligand | Monoselective synthesis of aryl-C-glycosides via ortho-C-H activation. | nih.gov |
| C-H Functionalization | Substituted N-(2-allylphenyl)benzamide | Pd(II) catalyst with BQ as oxidant | Synthesis of N-benzoylindoles via C-H activation, avoiding benzoxazine (B1645224) byproducts. | mdpi.com |
| Dual C-H Activation | N-phenyl-1H-indole-3-carboxamides | Palladium catalyst | Synthesis of indolo[3,2-c]quinolin-6-ones. | researchgate.net |
Parallel Synthesis and Combinatorial Library Generation of Pyrrolidinone-Benzamide Derivatives
Parallel synthesis and combinatorial chemistry are powerful strategies for accelerating drug discovery by rapidly generating large libraries of related compounds. These techniques have been successfully applied to the synthesis of pyrrolidinone-benzamide derivatives, enabling the systematic exploration of chemical space to identify compounds with desired biological activities.
A key approach involves a multi-step, solution-phase parallel synthesis. For example, a library of 24 different 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared. researchgate.netnih.gov This synthesis began with itaconic acid, which was transformed over five steps into the key carboxylic acid intermediates, including a 1-phenyl substituted version. researchgate.netnih.gov These intermediates were then subjected to parallel amidation with a diverse set of aliphatic amines. nih.gov The activation of the carboxylic acid, for instance with bis(pentafluorophenyl) carbonate (BPC), allows for efficient amide bond formation under mild conditions. nih.gov
The use of solid-phase synthesis is another cornerstone of combinatorial library generation. This method simplifies purification by allowing excess reagents and byproducts to be washed away from the resin-bound product. Encoded combinatorial chemistry, where each polymer bead carries not only the compound of interest but also a chemical tag recording its synthetic history, offers a streamlined approach to identifying active compounds from large libraries. pnas.orgresearchgate.net This strategy has been applied to create highly functionalized pyrrolidine libraries, demonstrating its compatibility with a wide range of organic chemistries and its efficiency in deconvoluting structure-activity relationships from complex mixtures. pnas.orgresearchgate.net
| Library Type | Core Scaffold | Synthetic Approach | Key Building Blocks/Reagents | Library Size/Diversity | Reference |
| Pyrimidine-5-carboxamides | 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine | Parallel solution-phase | Itaconic acid, benzamidine, 12 aliphatic amines, BPC | 24 compounds | researchgate.netnih.gov |
| Mercaptoacyl Pyrrolidines | Pyrrolidine | Encoded solid-phase synthesis on TentaGel resin | Amino acids, aldehydes, olefins, cleavable linkers | Not specified, but approach is scalable to tens of thousands of compounds | pnas.orgresearchgate.net |
| Bis-cyclic Guanidines | Bis-cyclic guanidine | Positional Scanning Synthetic Combinatorial Library (PS-SCL) | Scaffold-ranking library approach | 45,864 compounds in the target library | nih.gov |
Derivatization Strategies for Analog Development and Structural Diversity
The development of analogues of this compound is essential for optimizing its properties and understanding its biological interactions. Derivatization strategies focus on modifying specific parts of the molecule—the N-phenyl ring, the benzamide portion, or the pyrrolidinone core—to introduce structural diversity.
Modifications to the benzamide moiety are common. A general procedure involves activating a substituted benzoic acid, often by converting it to an acid chloride with thionyl chloride, followed by reaction with a desired amine. nanobioletters.com This allows for the synthesis of a wide variety of N-substituted benzamides. nanobioletters.comnih.gov For example, a series of benzamide derivatives were synthesized by reacting substituted benzoic acids with amines like piperidine (B6355638) or pyrrolidine. nih.gov
The pyrrolidine core itself can be altered. Structure-activity relationship studies on pyrrolidine pentamine derivatives showed that modifications at different positions (R1-R5) have varied effects on inhibitory activity. While some positions are highly sensitive to change, others, like the R5 position, show a high tolerance to modification, allowing for the introduction of diverse functional groups to fine-tune activity. nih.gov Similarly, synthesis of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives introduces functionality at the C4 position of the pyrrolidinone ring. nih.gov Palladium-catalyzed trimethylenemethane cycloaddition is another sophisticated method for generating diverse and highly substituted pyrrolidine rings. google.com
These derivatization efforts, guided by SAR, allow for the rational design of new analogues with improved potency and selectivity.
| Modification Site | Synthetic Strategy | Example Reagents/Products | Purpose of Derivatization | Reference |
| Benzamide Amine | Amidation of activated carboxylic acids | Substituted benzoic acids, thionyl chloride, various primary/secondary amines | Explore SAR of the N-substituent on the benzamide. | nanobioletters.comnih.govnih.gov |
| Pyrrolidine Ring (C4) | Multi-step synthesis from itaconic acid derivatives | Pyrrolidine ring formation followed by introduction of substituted methyl groups | Introduce substituents on the pyrrolidinone core. | nih.gov |
| Pyrrolidine Ring (Multiple) | Cycloaddition reactions | Palladium-catalyzed [3+2] cycloaddition of trimethylenemethane | Generate polysubstituted pyrrolidines with high complexity. | google.com |
| Pyrrolidine Ring (Multiple) | Combinatorial modification of a core scaffold | Pyrrolidine pentamine scaffold with variable R-groups (e.g., S-phenyl, 3-phenylbutyl) | Systematically probe the effect of substituents at multiple positions. | nih.gov |
Computational Chemistry and Conformational Analysis of N 5 Oxo 1 Phenylpyrrolidin 3 Yl Benzamide and Its Derivatives
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method provides insight at an atomic level into the interactions between a ligand, such as N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide, and a target protein's active site. mdpi.com The process involves placing the ligand on the surface of the target protein and searching for the binding mode within the active site. mdpi.com The quality of the protein-ligand interaction is typically evaluated using a docking score, which estimates the binding affinity. mdpi.com
In silico molecular docking studies are crucial for understanding how this compound and its derivatives might interact with biological targets. The benzamide (B126) and pyrrolidinone scaffolds are present in many biologically active compounds, targeting a wide range of proteins. nih.govunipa.itontosight.aimdpi.com For instance, benzamide derivatives have been studied as glucokinase activators and cyclin-dependent kinase 7 (CDK7) inhibitors. nih.govnih.gov The pyrrolidine (B122466) ring is a common feature in compounds targeting enzymes and receptors in the central nervous system, as well as in antimicrobial and anticancer agents. mdpi.comniscpr.res.in
A typical docking study for this compound would involve preparing the 3D structure of the ligand and obtaining the crystal structure of a target protein from a database like the Protein Data Bank (PDB). mdpi.com The ligand's geometry would be optimized, and its most stable conformation determined. mdpi.com The docking simulation would then predict the binding pose, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the protein's binding pocket. For example, the amide group (-CONH-) in the benzamide moiety and the carbonyl group (C=O) in the pyrrolidinone ring are potential hydrogen bond donors and acceptors, respectively, which could form strong interactions with a receptor.
| Potential Protein Target Class | Key Interacting Moieties of the Ligand | Types of Predicted Interactions | Example Target (from related compounds) |
|---|---|---|---|
| Kinases | Benzamide NH, Phenyl rings, Pyrrolidinone C=O | Hydrogen bonding, π-π stacking, Hydrophobic interactions | Cyclin-dependent kinase 7 (CDK7) nih.gov |
| E3 Ligases | Pyrrolidinone ring, Benzamide C=O | Hydrogen bonding, van der Waals forces | Cereblon (CRBN) nih.gov |
| Enzymes (e.g., Glucokinase) | Benzamide moiety | Hydrogen bonding, Allosteric binding | Glucokinase (GK) nih.gov |
| Bacterial Proteins | Phenyl rings, Heterocyclic systems | Hydrophobic interactions, Hydrogen bonding | S. aureus and E. coli proteins mdpi.com |
Conformational Analysis of the Pyrrolidinone Ring System
The pyrrolidinone ring, a five-membered saturated heterocycle, is a key structural feature of this compound. Unlike flat aromatic rings, saturated rings like pyrrolidine are non-planar, granting them a three-dimensional shape that is crucial for biological activity. unipa.it The conformation of this ring system significantly influences how the molecule fits into a protein's binding site.
Computational studies and X-ray crystallography of similar 5-oxopyrrolidine structures reveal that the five-membered ring typically adopts a non-planar conformation to minimize steric strain. niscpr.res.in The most common conformation is the "envelope" or "twist" form. In an envelope conformation, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane. niscpr.res.in For a related compound, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, the five-membered ring was found to be in an envelope conformation on the C11 atom. niscpr.res.in In another similar structure, (S)-5-Oxo-N-phenyl-pyrrolidine-2-carboxamide, the pyrrolidinone ring is twisted relative to the phenyl plane. nih.gov This pseudorotation within the ring allows it to adopt various low-energy conformations, influencing the spatial orientation of its substituents and thereby its interaction with biological targets. unipa.it
The specific conformation of the pyrrolidinone ring in this compound would depend on factors like the steric bulk of the substituents and intermolecular interactions in its environment (e.g., in a crystal lattice or a protein binding pocket). The phenyl group at position 1 and the benzamide group at position 3 will dictate the most energetically favorable puckering of the ring.
| Compound | Ring Conformation | Key Torsion Angles | Reference |
|---|---|---|---|
| 5-oxo-1-phenylpyrrolidine-3-carboxylic acid | Envelope | Puckering parameters: Q = 0.251 Å, φ(2) = 291.8° | niscpr.res.in |
| (S)-5-Oxo-N-phenyl-pyrrolidine-2-carboxamide | Twisted | Dihedral angle with phenyl plane: 70.73° | nih.gov |
Prediction of Molecular Descriptors Relevant to Biological Interactions
Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. researchgate.net These descriptors are widely used in computational chemistry and quantitative structure-activity relationship (QSAR) studies to predict the biological activity, pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion), and toxicity of compounds. mdpi.comresearchgate.net For this compound, predicting these descriptors provides valuable insights into its drug-likeness and potential behavior in a biological system.
Key molecular descriptors include:
Molecular Weight (MW): Influences size and diffusion properties.
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability and solubility.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Determine the potential for forming hydrogen bonds with biological targets.
Polar Surface Area (PSA): Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's chemical reactivity and ability to participate in charge transfer interactions. nih.govniscpr.res.in The HOMO-LUMO energy gap is an indicator of molecular stability. nih.gov
These properties are often evaluated against criteria like Lipinski's Rule of Five to assess the potential for oral bioavailability. In silico tools can calculate these descriptors based on the molecule's 2D or 3D structure. researchgate.netresearchgate.net The benzamide and pyrrolidinone moieties contribute to a balanced profile of lipophilicity and polarity, suggesting that derivatives of this scaffold could have favorable ADME properties.
| Molecular Descriptor | Predicted Value/Range (Typical for this class) | Relevance to Biological Interactions |
|---|---|---|
| Molecular Weight (g/mol) | 294.34 | Adherence to drug-likeness rules (e.g., Lipinski's < 500) |
| LogP | ~2.0 - 3.0 | Membrane permeability and solubility |
| Hydrogen Bond Donors | 1 (from the amide N-H) | Interaction with protein active sites |
| Hydrogen Bond Acceptors | 3 (from the two C=O and the pyrrolidine N) | Interaction with protein active sites |
| Polar Surface Area (PSA) | ~50 - 70 Ų | Drug transport and bioavailability |
| HOMO-LUMO Energy Gap | ~5 - 6 eV | Chemical reactivity and molecular stability nih.gov |
Electronic Density Mapping and Electrostatic Potential Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govniscpr.res.in The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms like oxygen and nitrogen. nih.gov
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These regions are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. nih.gov
Green Regions: Represent areas of neutral or zero potential. nih.gov
For this compound, an MEP analysis would reveal specific sites of reactivity. The most negative potential (red) would be localized over the carbonyl oxygen atoms of both the benzamide and the pyrrolidinone moieties, making them primary sites for hydrogen bonding and interactions with electrophiles. nih.govniscpr.res.in Conversely, the most positive potential (blue) would be located around the amide hydrogen (N-H), identifying it as a key hydrogen bond donor site. The phenyl rings would show a mix of slightly negative potential above and below the plane (due to π-electrons) and slightly positive potential around the hydrogen atoms.
This analysis is invaluable for understanding intermolecular interactions, such as how the molecule would bind to a receptor's active site. niscpr.res.in By identifying the electron-rich and electron-poor regions, MEP maps help rationalize observed binding modes and guide the design of new derivatives with improved affinity and selectivity. semanticscholar.org
Pre Clinical Pharmacological Investigations and Proposed Mechanisms of Action of N 5 Oxo 1 Phenylpyrrolidin 3 Yl Benzamide Analogues
Target-Specific Enzyme and Receptor Modulation Studies
The structural framework of N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide, featuring a central pyrrolidinone ring, a phenyl substituent, and a benzamide (B126) moiety, has served as a template for the development of various analogues investigated for their potential to modulate key biological targets. Pre-clinical research has explored the activity of compounds sharing these structural motifs against a range of enzymes and receptors implicated in various pathological processes.
The benzamide group is a well-established pharmacophore in the design of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs can restore the expression of tumor suppressor genes, making them an important target in oncology.
Analogues incorporating the benzamide structure have been shown to be potent HDAC inhibitors. For instance, the benzamide derivative MS-275 (Entinostat) has been demonstrated to be a potent, long-lasting, and brain region-selective inhibitor of HDACs. nih.gov Research has focused on N-hydroxybenzamide analogues, where the hydroxamic acid group acts as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes, which is essential for their catalytic activity. The benzamide portion of these molecules typically interacts with the rim of the active site channel. Studies have shown that modifications to the benzamide ring and its substituents can significantly influence the potency and isoform selectivity of these inhibitors. nih.gov
Table 1: Examples of Benzamide-Containing HDAC Inhibitors and Their Characteristics
| Compound | Structural Class | Key Features | Mechanism of Action |
| MS-275 (Entinostat) | Benzamide | Contains an N-(2-aminophenyl)benzamide core. | Potent, selective inhibitor of Class I HDACs (HDAC1, 2, 3). nih.gov |
| N-Hydroxybenzamides | Hydroxamic Acid | Feature a benzamide group linked to a hydroxamic acid zinc-binding moiety. | The hydroxamic acid chelates the active site zinc ion, inhibiting enzyme activity. |
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in diseases such as cancer, arthritis, and cardiovascular disorders. The pyrrolidine (B122466) ring, a core feature of this compound, has been identified as an excellent scaffold for the design of potent and selective MMP inhibitors. nih.gov
Research has led to the development of various pyrrolidine-based analogues, which can be broadly classified into sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives. nih.gov A notable class of inhibitors is based on a 3-mercaptopyrrolidine core. These compounds utilize a thiol group to coordinate with the catalytic zinc ion in the MMP active site. nih.gov The stereochemistry and substitutions on the pyrrolidine ring are critical for determining the inhibitory potency and selectivity against different MMP isoforms (e.g., MMP-2, MMP-13, MMP-14). nih.gov For example, modifications from a peptidomimetic alkylsulfide to an arylsulfonamide group on the pyrrolidine scaffold were shown to enhance enzyme-inhibitor binding and improve stability. nih.gov
Table 2: Pyrrolidine-Based Matrix Metalloproteinase Inhibitors (MMPIs)
| Inhibitor Class | Core Scaffold | Zinc-Binding Group (ZBG) | Selectivity Profile |
| Mercaptosulfonamides | 3-Mercaptopyrrolidine | Thiol (-SH) | Potent against MMP-2, MMP-13, MMP-14; weak against MMP-1, MMP-7. nih.gov |
| Sulfonamide Derivatives | Pyrrolidine | Varies (e.g., Carboxylate, Hydroxamate) | Activity and selectivity are modulated by substituents on the pyrrolidine and sulfonamide moieties. nih.gov |
| Acyl Pyrrolidine Derivatives | Pyrrolidine | Varies | The acyl group and pyrrolidine substitutions are key for interaction with MMP active site pockets. nih.gov |
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. google.com By depleting tryptophan and producing immunomodulatory metabolites, IDO1 plays a critical role in creating an immunosuppressive tumor microenvironment, thereby allowing cancer cells to evade the immune system. nih.gov Consequently, IDO1 has emerged as a significant target for cancer immunotherapy.
Analogues containing a pyrrolidine ring have been investigated as IDO1 inhibitors. A notable example is a class of compounds based on a 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione scaffold. google.com These molecules are designed to interact with the active site of the IDO1 enzyme. The pyrrolidine-2,5-dione core serves as a central structural element, with substituents designed to occupy the hydrophobic pockets of the enzyme's active site, thereby blocking tryptophan access and inhibiting its catalytic function. Preclinical studies have shown that such compounds can effectively reduce kynurenine levels in plasma and tumors. google.com
Table 3: Pyrrolidine-Based IDO1 Inhibitor Analogue
| Compound Class | Core Structure | Proposed Mechanism of Action | Therapeutic Target |
| Indolyl-pyrrolidine-diones | 3-(Indol-3-yl)pyrrolidine-2,5-dione | Competitive or non-competitive inhibition of the IDO1 enzyme active site. google.com | Indoleamine 2,3-dioxygenase 1 (IDO1) |
Kinase signaling pathways, particularly those mediated by receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are fundamental to cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted therapy. nih.gov
The benzamide moiety has been incorporated into the design of kinase inhibitors. For example, a series of 2-benzamide-4-(6-oxy-N-methyl-1-naphthamide)-pyridine derivatives were developed as potent fibroblast growth factor receptor (FGFR) inhibitors. nih.gov In the context of VEGFR, which is crucial for angiogenesis, numerous small-molecule inhibitors have been developed. frontiersin.org While many successful inhibitors like Sorafenib and Sunitinib have complex heterocyclic structures, the underlying principle involves targeting the ATP-binding pocket of the kinase domain. The development of dual VEGFR and EGFR inhibitors has also been a key strategy, as co-inhibition can lead to synergistic anti-tumor effects. nih.govnih.gov The benzamide functional group can serve as a versatile scaffold that, with appropriate substitutions, can be oriented to form critical hydrogen bonds and hydrophobic interactions within the kinase ATP-binding site.
Table 4: Examples of Kinase Inhibitors with Benzamide or Related Moieties
| Inhibitor | Target(s) | Structural Class | Relevance of Moiety |
| Vandetanib | VEGFR2/3, EGFR, RET | Anilinoquinazoline | Aniline-based structure, conceptually related to benzamides in targeting ATP-binding sites. frontiersin.org |
| 2-Benzamide-pyridine derivatives | FGFR | Benzamide | The benzamide group is a core component of this inhibitor class. nih.gov |
| BMS-690514 | VEGFR, EGFR | Pan-kinase inhibitor | Demonstrates the strategy of targeting multiple kinase pathways simultaneously. nih.gov |
Glycinamide ribonucleotide transformylase (GAR Tfase) is a folate-dependent enzyme that catalyzes a key formyl transfer step in the de novo purine (B94841) biosynthetic pathway. nih.govnih.gov This pathway is essential for the production of purine nucleotides required for DNA and RNA synthesis. As cancer cells often have a high demand for nucleotides to support rapid proliferation, GAR Tfase is an attractive target for the development of antineoplastic drugs. wikipedia.org
The development of GAR Tfase inhibitors has largely focused on antifolates, which are molecules that mimic the natural cofactor, 10-formyltetrahydrofolate. While not direct analogues of this compound, studies on GAR Tfase inhibitors have explored the role of carboxamide groups. For instance, to understand the role of the L-glutamate portion of potent inhibitors, derivatives incorporating α- and γ-carboxamides were synthesized. nih.gov An L-glutamine derivative, featuring a carboxamide in place of a carboxylic acid, was found to be a potent and selective inhibitor of GAR Tfase, demonstrating that amide functionalities can be successfully incorporated into inhibitors targeting this enzyme. nih.gov This suggests that the benzamide moiety could potentially be integrated into novel scaffolds targeting GAR Tfase.
Table 5: Carboxamide-Containing Analogues as GAR Tfase Inhibitors
| Analogue Class | Modification | Rationale | Finding |
| L-glutamine derivatives of antifolates | Replacement of L-glutamate carboxylic acids with carboxamides. | To investigate the role of the glutamate (B1630785) subunit and the necessity of polyglutamation for activity. nih.gov | The L-glutamine derivative was a potent and selective inhibitor of GAR Tfase with significant cellular activity. nih.gov |
Penicillin-Binding Proteins (PBPs) are bacterial enzymes essential for the synthesis and remodeling of the peptidoglycan cell wall. They are the primary targets of β-lactam antibiotics. nih.gov The emergence of antibiotic resistance has spurred the search for novel, non-β-lactam inhibitors of PBPs.
Recent research has identified the pyrrolidine-2,3-dione (B1313883) scaffold as a promising starting point for the development of novel inhibitors targeting PBP3 of Pseudomonas aeruginosa. nih.govresearchgate.net PBP3 is a monofunctional transpeptidase crucial for bacterial cell division. nih.gov In a target-based screening, compounds containing the pyrrolidine-2,3-dione core were found to inhibit PBP3 in a concentration-dependent manner. This core structure is closely related to the 5-oxopyrrolidine (pyrrolidinone) ring of this compound. Chemical optimization studies revealed that modifications at the nitrogen and at the 3-position of the pyrrolidine-2,3-dione ring were critical for inhibitory activity. These findings highlight the potential of pyrrolidinone-based structures as scaffolds for a new class of PBP inhibitors that could circumvent existing β-lactam resistance mechanisms. nih.govresearchgate.net
Table 6: Pyrrolidine-Dione Scaffold for PBP Inhibition
| Scaffold | Target Enzyme | Key Structural Features for Activity | Proposed Advantage |
| Pyrrolidine-2,3-dione | P. aeruginosa PBP3 | 3-hydroxyl group and a heteroaryl group appended to the nitrogen via a methylene (B1212753) linker. nih.gov | Novel, non-β-lactam scaffold with the potential to overcome β-lactamase-mediated resistance. nih.gov |
Trace Amine-Associated Receptor 1 (TAAR1) Modulation
Trace Amine-Associated Receptor 1 (TAAR1) has been identified as a promising molecular target for the treatment of psychiatric disorders, including schizophrenia. semanticscholar.org It is a G protein-coupled receptor that can modulate the activity of several neurotransmitter systems, such as dopamine, serotonin, and glutamate. semanticscholar.org Preclinical studies have demonstrated that TAAR1 agonists can produce antipsychotic-like effects in various animal models. semanticscholar.org While TAAR1 is an active area of research for novel therapeutic agents, a direct link between this compound analogues and TAAR1 modulation is not yet firmly established in the available scientific literature. Current research on TAAR1 agonists has primarily focused on other chemical scaffolds, such as 4-(2-aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide (AP163) and various 1,2,4-triazole (B32235) derivatives. mdpi.com These compounds have shown potent agonistic activity at TAAR1, leading to further preclinical development for psychotic disorders. mdpi.com The exploration of N-phenylpyrrolidinone benzamide derivatives as potential TAAR1 modulators remains an area for future investigation.
Neuroactive and Neuroprotective Activities
Analogues of this compound have shown potential in preclinical models relevant to neurodegenerative diseases, particularly in the context of Alzheimer's disease. A study on a series of oxopyrrolidine derivatives found that certain compounds exhibited inhibitory activity against amyloid-β 42 (Aβ42) protein aggregation. nih.gov Specifically, compound 1-((4-(4-chlorophenyl) piperazin-1-yl) methyl)-N-(2,6-dimethylphenyl)-5- oxopyrrolidine- 2-carboxamide demonstrated the highest activity against Aβ42, with an IC50 value of 11.3 pg/g tissue, which was more potent than the standard drug, donepezil (B133215) (18.4 pg/g tissue). nih.gov Another compound from the same study, ethyl 2-(2-(2, 6-dimethylphenylcarbamoyl)- 5-oxopyrrolidin-1-yl) acetate , was the most active against acetylcholinesterase, with an IC50 of 1.84 ng/g tissue compared to donepezil's 3.34 ng/g tissue. nih.gov
Furthermore, research into β-aminopyrrolidine-containing peptides has identified potent inhibitors of Aβ aggregation. researchgate.net While not direct analogues of this compound, these findings highlight the potential of the pyrrolidine scaffold in developing therapeutics for Alzheimer's disease. researchgate.net The development of inhibitors that can reverse Aβ aggregation is considered a promising approach to treating this neurodegenerative condition. researchgate.net While some natural compounds like curcumin (B1669340) have been investigated for their ability to interfere with Aβ aggregation, their effectiveness in Alzheimer's disease has not been conclusively demonstrated. frontiersin.orgwebmd.com
Derivatives of pyrrolidine-2,5-dione, a core structure related to this compound, have demonstrated significant antinociceptive properties in various preclinical pain models. nih.govnih.gov Antiseizure medications are often effective in managing neuropathic pain, and compounds from this class have been investigated for their dual therapeutic potential. nih.govmdpi.com
In the formalin test, a model of tonic pain, several pyrrolidine-2,5-dione derivatives showed significant analgesic activity in both the initial neurogenic phase and the later inflammatory phase. nih.gov For instance, certain N-Mannich bases derived from pyrrolidine-2,5-dione were active in the hot plate test and both phases of the formalin test. nih.gov The proposed mechanism for these effects involves the modulation of neuronal voltage-sensitive sodium and L-type calcium channels. nih.govmdpi.com
A study on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives also reported antinociceptive activity in the hot plate and writhing tests. nih.govresearchgate.net The affinity of these compounds for the TRPV1 receptor was also investigated as a possible mechanism of their analgesic effect. nih.govresearchgate.net
| Compound Class | Pain Model | Key Findings | Proposed Mechanism of Action |
| Pyrrolidine-2,5-dione derivatives | Formalin test (tonic pain) | Significant analgesic activity in both neurogenic and inflammatory phases. nih.gov | Influence on neuronal voltage-sensitive sodium and L-type calcium channels. nih.govmdpi.com |
| N-Mannich bases of pyrrolidine-2,5-dione | Hot plate test, Formalin test | Active in both thermal and chemical pain models. nih.gov | Modulation of sodium and calcium channels. nih.gov |
| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | Hot plate test, Writhing test | Demonstrated antinociceptive effects. nih.govresearchgate.net | Investigated for affinity to TRPV1 receptor. nih.govresearchgate.net |
The pyrrolidine-2,5-dione scaffold is a well-established pharmacophore in the development of anticonvulsant agents. nih.govmdpi.com Analogues of this compound have been synthesized and evaluated in various animal models of epilepsy, showing promising results. mdpi.com
The primary screening models used to assess anticonvulsant activity include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.govmdpi.com A number of 3-(substituted-phenyl)-pyrrolidine-2,5-dione derivatives have shown potent activity in these models. For example, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione exhibited a more favorable ED50 and protective index in the MES and 6 Hz tests compared to the reference drug, valproic acid. mdpi.com
The proposed mechanism of action for the antiseizure effects of these compounds is believed to involve the blockade of voltage-gated sodium and calcium channels. nih.govmdpi.com Some derivatives have also been investigated for their influence on the GABAergic system. nih.gov The structural similarity of these compounds to the established antiepileptic drug ethosuximide, which also contains a pyrrolidine-2,5-dione core, further supports their potential as novel antiseizure agents. nih.gov
| Compound/Derivative | Seizure Model | Efficacy (ED50) | Proposed Mechanism of Action |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES test | 68.30 mg/kg mdpi.com | Interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz (32 mA) test | 28.20 mg/kg mdpi.com | Interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com |
| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | MES, scPTZ, 6 Hz tests | Active in all three models. nih.govresearchgate.net | Blockade of sodium and/or calcium ion channels; investigated for GABA reuptake inhibition. nih.gov |
Antimicrobial Efficacy (in vitro studies)
In vitro studies have demonstrated the antibacterial potential of N-benzamide and 5-oxopyrrolidine derivatives against a range of bacterial strains. nanobioletters.comnih.gov A study on N-benzamide derivatives reported that some compounds exhibited good antibacterial activities, with one compound in particular showing excellent activity against both Bacillus subtilis and Escherichia coli. nanobioletters.com This compound had a zone of inhibition of 25 mm and 31 mm, and MIC values of 6.25 µg/mL and 3.12 µg/mL for B. subtilis and E. coli, respectively. nanobioletters.com
Similarly, research on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed their efficacy against Gram-positive bacteria, including Staphylococcus aureus, Listeria monocytogenes, and Bacillus cereus, as well as the Gram-negative Escherichia coli. nih.gov One hydrazone derivative with a 5-nitrothien-2-yl fragment showed better activity against most of the tested strains than the control antibiotic cefuroxime (B34974). nih.gov Another hydrazone with a benzylidene moiety demonstrated very strong inhibition of S. aureus (3.9 µg/mL) compared to cefuroxime (7.8 µg/mL). nih.gov Furthermore, some of these compounds exhibited bactericidal properties and were effective in disrupting biofilms of S. aureus and E. coli. nih.gov The antibacterial activity of benzamide-based FtsZ inhibitors has also been explored, with some compounds showing superior bactericidal potency against multidrug-resistant S. aureus. nih.gov
| Compound Class | Bacterial Strain(s) | Key Findings |
| N-benzamide derivatives | Bacillus subtilis, Escherichia coli | One compound showed a zone of inhibition of 25 mm and 31 mm, and MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus, Escherichia coli | A hydrazone with a 5-nitrothien-2-yl fragment surpassed the activity of cefuroxime. nih.gov |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Staphylococcus aureus | A hydrazone with a benzylidene moiety showed strong inhibition (MIC of 3.9 µg/mL). nih.gov |
| Benzamide-based FtsZ inhibitors | Multidrug-resistant Staphylococcus aureus | Demonstrated superior bactericidal potency. nih.gov |
Antifungal Activity
Analogues of this compound, particularly those incorporating triazole and carboxamide moieties, have demonstrated notable antifungal properties against a range of phytopathogenic fungi. researchgate.netnih.gov Research into novel benzamide derivatives containing a triazole moiety has identified compounds with significant efficacy. For instance, certain N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives showed potent activity. researchgate.net One such compound, designated 6h, exhibited excellent activity against Alternaria alternata with a median effective concentration (EC50) of 1.77 µg/mL, which is superior to the commercial fungicide myclobutanil (B1676884) (EC50 = 6.23 µg/mL). researchgate.net Another analogue, 6k, displayed the broadest antifungal spectrum, with EC50 values ranging from 0.98 to 6.71 µg/mL against various fungi. researchgate.net The structure-activity relationship (SAR) analysis suggested that the inclusion of fluorine or chlorine atoms on the benzene (B151609) ring significantly enhanced antifungal activity. researchgate.net
Similarly, pyrazole-4-carboxamide derivatives have been investigated as potential succinate (B1194679) dehydrogenase inhibitors. nih.gov Compound U22 from this series showed an EC50 value of 0.94 ± 0.11 μg·mL-1 against Sclerotinia sclerotiorum, comparable to the commercial fungicide fluxapyroxad. nih.gov Another study on carboxamide derivatives with a 1,2,3-triazole ring found that compound A3-3 had significant activity against Sclerotinia sclerotiorum (EC50 = 1.08 μg/mL) and Rhizoctonia cerealis (EC50 = 1.67 μg/mL). nih.gov
| Compound | Fungal Species | EC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 6h | Alternaria alternata | 1.77 | researchgate.net |
| Myclobutanil (Control) | Alternaria alternata | 6.23 | researchgate.net |
| Compound 6k | Various fungi | 0.98 - 6.71 | researchgate.net |
| Compound A3-3 | Sclerotinia sclerotiorum | 1.08 | nih.gov |
| Compound A3-3 | Rhizoctonia cerealis | 1.67 | nih.gov |
| Compound U22 | Sclerotinia sclerotiorum | 0.94 ± 0.11 | nih.gov |
| Fluxapyroxad (Control) | Sclerotinia sclerotiorum | 0.71 ± 0.14 | nih.gov |
Anti-tubercular Activity
The global health challenge posed by tuberculosis (TB), particularly multi-drug-resistant strains, has spurred the development of novel therapeutic agents, including benzamide analogues. researchgate.netnih.gov A series of N'-substituted-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)benzamides were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (Mtb). researchgate.net These compounds demonstrated moderate to good anti-tubercular activity. researchgate.net
In another study, nitro-substituted heteroaromatic carboxamides were synthesized and tested against virulent, non-virulent, and rifampicin-resistant Mtb strains. researchgate.net One compound in this series showed the most activity, with a Minimum Inhibitory Concentration (MIC) of 7.8 µg/mL. researchgate.net N-alkyl nitrobenzamides have also been developed as a structural simplification of known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential Mtb enzyme. nih.gov Furthermore, research on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives revealed promising activity against both H37Rv and multi-drug-resistant (MDR) strains of Mtb, with MIC values of 5.5 µg/mL and 11 µg/mL, respectively, for the parent compound. mdpi.com
| Compound Class/Name | M. tuberculosis Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Nitro-substituted heteroaromatic carboxamide 1a | H37Rv | 7.8 | researchgate.net |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) | H37Rv | 5.5 | mdpi.com |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) | MDR strain | 11 | mdpi.com |
Antiviral Activity (e.g., HSV, HIV)
Benzamide derivatives have been identified as possessing potent antiviral properties, particularly against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). mdpi.comnih.gov A screening of approximately 1,500 synthesized molecules identified a benzamide derivative, AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide), with significant anti-HIV-1 activity. nih.gov This compound was found to inhibit HIV-1 replication with a 50% effective concentration (EC50) of 0.7 μM in C8166 T cells. nih.gov Mechanistic studies indicated that AH0109 affects the early stages of HIV-1 infection by impairing reverse transcription and the nuclear import of viral cDNA. nih.gov Notably, it was also effective against HIV-1 strains resistant to existing drugs like AZT and nevirapine. nih.gov
In the context of HSV, while nucleoside analogues like acyclovir (B1169) are standard treatment, resistance is a growing concern, prompting the search for new antiviral agents. nih.gov Non-nucleoside amide analogues have been synthesized and evaluated for their efficacy against HSV-1. nih.gov While specific data on benzamide analogues against HSV is emerging, related heterocyclic compounds have shown promise. For instance, certain pyrimidine (B1678525) derivatives containing sulfonamide fragments exhibited excellent viral load reduction (70–90%) against HSV-1. mdpi.com
Anti-inflammatory and Antioxidant Potential
Several analogues have demonstrated significant anti-inflammatory and antioxidant activities in pre-clinical models. A series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides were synthesized and evaluated for acute anti-inflammatory activity. nih.gov Two derivatives, 1e and 1h, showed the most potent activity, with 61.45% and 51.76% inhibition in a carrageenan-induced paw edema test, respectively, which was significantly higher than the reference drug indomethacin (B1671933) (22.43%). nih.gov These compounds were also found to be potent inhibitors of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov
The antioxidant potential has also been explored. The synthetic antioxidant N,N′-Diphenyl-1,4-phenylenediamine (DPPD) has been noted for its redox activities and its ability to enhance the pool of lipid-soluble antioxidants. mdpi.com While not a direct benzamide, its phenylamine structure shares features with the broader class of compounds and highlights the potential for related structures to exhibit antioxidant effects. In one study, a newly synthesized indole-2-carboxamide derivative demonstrated free radical scavenging activity with an IC50 of 99.6 µg/mL in a DPPH assay. waocp.org
Antitumor/Antiproliferative Activities of Analogues
Benzamide and related structures have shown considerable promise as antiproliferative agents against various cancer cell lines. nih.govnih.gov Benzamide riboside, for example, demonstrated potent cytotoxic activity in a diverse group of human tumor cells. nih.gov A novel class of agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was discovered to have antiproliferative activity against the DU-145 prostate cancer cell line. nih.gov Through SAR-guided optimization, a compound (12a) was developed with a GI50 of 120 nM. nih.gov
Another derivative, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo- researchgate.netnih.govthiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), was identified as a potent inhibitor of kinesin spindle protein (KSP), leading to mitotic arrest and cell death. nih.gov This compound was selected as a clinical candidate for cancer treatment based on its efficacy. nih.gov Furthermore, the compound 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide exhibited significant anti-proliferative activity against the A549 lung cancer cell line, with an IC50 of 14.4 µg/mL. waocp.org
| Compound | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 12a (carboxamide) | DU-145 (Prostate Cancer) | GI50 | 120 nM | nih.gov |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Cancer) | IC50 | 14.4 µg/mL | waocp.org |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC (Endothelial Cells) | IC50 | 5.6 µg/mL | waocp.org |
Investigation of Proposed Mechanism of Action (where elucidated through non-clinical studies)
The diverse biological activities of benzamide analogues are attributed to their interaction with various molecular targets. nih.govresearchgate.netnih.gov
Enzyme Inhibition: A primary mechanism for many analogues is the inhibition of critical enzymes. nih.gov Benzamide riboside is metabolized into an NAD analogue (BAD) that inhibits Inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the synthesis of guanylates essential for cell proliferation. nih.gov Analogues of benzamide riboside are being studied for their selective inhibition of IMPDH type II, which is more prevalent in cancer cells. nih.gov In the antifungal domain, certain carboxamide derivatives are designed as succinate dehydrogenase (SDH) inhibitors, disrupting the fungal respiratory chain. nih.gov For anti-tubercular action, N-alkyl nitrobenzamides are thought to target DprE1, an essential enzyme in the Mtb cell wall synthesis pathway. nih.gov
Disruption of Cell Division: Several antiproliferative analogues function by interfering with mitosis. The 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors, disrupting microtubule dynamics necessary for cell division. nih.gov Similarly, the compound AZD4877 acts as a kinesin spindle protein (KSP) inhibitor, which prevents the formation of a bipolar spindle, leading to mitotic arrest and cell death. nih.gov
Anti-inflammatory Pathways: The anti-inflammatory effects of certain N-phenylcarbamothioylbenzamides are linked to their ability to potently inhibit the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation. nih.gov
Antiviral Mechanisms: The anti-HIV compound AH0109 specifically impairs the early stages of the viral life cycle by inhibiting reverse transcription and the subsequent nuclear import of viral cDNA, preventing the integration of the viral genome into the host cell. nih.gov
Structure Activity Relationship Sar Investigations and Pharmacophore Elucidation for N 5 Oxo 1 Phenylpyrrolidin 3 Yl Benzamide Derivatives
Impact of Pyrrolidinone Ring Substitution and Conformation on Biological Activity
The pyrrolidinone core is a key feature of many biologically active compounds, prized for its three-dimensional structure which allows for efficient exploration of pharmacophore space. researchgate.netnih.gov Unlike flat aromatic rings, the non-planar nature of the saturated pyrrolidinone ring, a phenomenon known as "pseudorotation," provides an enhanced 3D coverage that can be critical for binding to biological targets. researchgate.netnih.gov The biological activity of derivatives of N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is highly sensitive to substitutions on this ring.
Substitutions at other positions on the pyrrolidine (B122466) ring also have a profound impact. For instance, in a series of related neuroleptic benzamide (B126) derivatives, the introduction of a methyl group at the C-2 position of the pyrrolidine ring was a key modification. nih.gov This substitution, combined with specific stereochemistry, led to a significant increase in potency. nih.gov The position and nature of substituents can affect the ring's conformation (puckering), which in turn alters the spatial orientation of other parts of the molecule, thereby affecting how the molecule interacts with its biological target. researchgate.net
Below is a data table illustrating the effect of pyrrolidinone ring modifications on neuroleptic activity in a related series.
| Compound | Core Structure | Key Substitution | Relative Activity |
|---|---|---|---|
| Linear Analogue | Alkane-1,2-diamine | N/A (Acyclic) | Baseline |
| Cyclic Analogue | 1-Benzyl-3-aminopyrrolidine | Unsubstituted Pyrrolidine | More active than linear |
| YM-09151-2 | cis-1-Benzyl-2-methylpyrrolidine | C-2 Methyl group | Most active (408x Metoclopramide) |
Role of the Benzamide Moiety and Substituent Effects on Efficacy and Selectivity
The benzamide moiety is another critical component for the biological activity of this class of compounds. It often acts as a key interaction point with the target protein, for example, by forming hydrogen bonds. SAR studies have demonstrated that the substitution pattern on the benzamide's phenyl ring can dramatically modulate both the efficacy and selectivity of the molecule.
The following table summarizes the impact of substitutions on the benzamide ring for a series of neuroleptic agents.
| Compound Series | Benzamide Substitution Pattern | Impact on Activity |
|---|---|---|
| Metoclopramide Analogues | 5-chloro-2-methoxy-4-amino | Baseline activity |
| Optimized Series | 5-chloro-2-methoxy-4-(methylamino) | Enhanced activity |
| YM-09151-2 | 5-chloro-2-methoxy-4-(methylamino) | Combined with optimal pyrrolidine, led to highest potency |
Influence of Linker Chemistry (e.g., amide vs. urea) on Biological Profile
The amide group in this compound serves as the linker connecting the pyrrolidinone and benzoyl moieties. The properties of this linker are vital for maintaining the correct orientation of the two flanking ring systems. While the amide bond is common, medicinal chemists often explore bioisosteric replacements to fine-tune a molecule's properties. nih.gov
Replacing the amide linker with a urea (B33335) moiety is a common strategy in drug design. nih.govrsc.org A urea linker introduces different structural and electronic properties compared to an amide. Ureas have two hydrogen bond donors on the nitrogen atoms, in contrast to the single donor of a secondary amide. nih.gov This can lead to different or additional interactions with a target protein. Furthermore, the conformational properties of ureas differ from amides, which can alter the relative positioning of the key pharmacophoric groups and impact the biological profile. nih.gov While direct comparisons for the this compound scaffold are not extensively reported, the principles of bioisosterism suggest that such a modification would likely have a significant effect on activity, selectivity, and metabolic stability. nih.gov
Stereochemical Considerations and Enantioselectivity in Biological Recognition
One of the most significant features of the pyrrolidine ring is the stereogenicity of its carbon atoms. researchgate.netnih.gov Since biological targets like enzymes and receptors are chiral, they often exhibit stereoselectivity, meaning they interact differently with different stereoisomers of a drug molecule. researchgate.net For derivatives of this compound, the carbon at the 3-position is a chiral center.
The absolute and relative configuration of chiral centers can be the difference between a highly active compound and an inactive one. researchgate.net A prominent example from a related series is the compound YM-09151-2, where the cis relative stereochemistry between the C-2 methyl group and the C-3 benzamide substituent on the pyrrolidine ring was essential for its high neuroleptic potency. nih.gov The corresponding trans isomer would present these functional groups in a different spatial arrangement, leading to a poorer fit with the target receptor. Therefore, controlling the stereochemistry during synthesis is a critical aspect of designing optimized analogues in this chemical series.
Rational Design Principles for Optimized Binding and Target Selectivity
Rational drug design involves the deliberate and targeted modification of a lead compound to improve its therapeutic properties. For this compound derivatives, this process relies on integrating SAR data with structural knowledge of the biological target. nih.govnih.govresearchwithrutgers.com
A common approach begins with a known active compound or a hit from a screening campaign. nih.gov By understanding the key pharmacophoric elements—in this case, the pyrrolidinone ring, the phenyl group at N-1, the amide linker, and the substituted benzamide ring—researchers can formulate hypotheses about how each part contributes to binding. For example, if the phenyl group on the pyrrolidinone ring is suspected to fit into a hydrophobic pocket on the target protein, designers might synthesize analogues with different substituents on this ring to probe the size and electronic requirements of that pocket. Similarly, if X-ray crystallography or homology modeling provides a picture of the binding site, analogues can be designed to form specific hydrogen bonds or salt bridges with key amino acid residues, thereby increasing affinity and selectivity. acs.org
Comparative Analysis with Related Bioactive Scaffolds and Heterocycles
The pyrrolidine ring is one of the most frequently used five-membered nitrogen heterocycles in medicinal chemistry. researchgate.netnih.gov Its prevalence stems from its favorable physicochemical properties compared to other scaffolds. rsc.org
When compared to its aromatic counterpart, pyrrole, the saturated pyrrolidinone ring provides a 3D structure that is often more advantageous for binding in complex protein pockets. researchgate.netnih.gov In contrast, acyclic or linear analogues often possess greater conformational flexibility, which can be entropically unfavorable upon binding. Studies on related benzamides have shown that cyclic derivatives based on a pyrrolidine scaffold are significantly more active than their corresponding linear diamine analogues, highlighting the benefit of the conformationally restrained ring system. nih.gov
The physicochemical properties of pyrrolidine also distinguish it from the carbocyclic analogue, cyclopentane. The presence of the nitrogen atom introduces polarity and a hydrogen bond accepting/donating capability (depending on substitution), which are often crucial for target engagement and for tuning properties like aqueous solubility. researchgate.netnih.gov
Advanced Research Avenues and Future Perspectives for N 5 Oxo 1 Phenylpyrrolidin 3 Yl Benzamide Research
Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies
The development of efficient and environmentally benign synthetic routes is crucial for the future exploration of N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide and its derivatives. Current synthetic strategies often involve multi-step processes that can be time-consuming and generate significant waste. Future research is anticipated to focus on several key areas to overcome these limitations.
One promising avenue is the application of parallel synthesis, which has been successfully used to create libraries of related compounds, such as 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. nih.govresearchgate.net This approach, which involves a five-step transformation of itaconic acid followed by parallel amidation, could be adapted for the high-throughput synthesis of novel this compound analogues. nih.govresearchgate.net
Furthermore, the exploration of green chemistry principles will be paramount. This includes the use of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reactions and improve yields for related heterocyclic compounds. researchgate.net Developing one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, would also streamline the synthesis, reduce solvent usage, and minimize purification steps. The investigation of novel catalysts, including biocatalysts or earth-abundant metal catalysts, could lead to more sustainable and cost-effective production methods compared to traditional protocols that may rely on hazardous reagents. nih.gov
| Synthetic Strategy | Description | Potential Advantages | Reference |
| Parallel Synthesis | Involves simultaneous synthesis of a large number of compounds in separate reaction vessels. | High-throughput screening of analogues, rapid library generation. | nih.gov |
| Microwave-Assisted Synthesis | Utilizes microwave radiation to heat reactions. | Reduced reaction times, increased yields, improved purity. | researchgate.net |
| One-Pot/Tandem Reactions | Multiple reaction steps are performed sequentially in the same flask. | Increased efficiency, reduced waste, simplified procedures. | N/A |
| Green Catalysis | Employs environmentally friendly catalysts (e.g., biocatalysts, earth-abundant metals). | Reduced environmental impact, lower cost, increased sustainability. | nih.gov |
Development of Advanced Analogues with Tuned Selectivity and Potency
The core structure of this compound offers numerous points for chemical modification to develop advanced analogues with fine-tuned biological properties. The goal is to enhance potency against a specific biological target while minimizing off-target effects, thereby improving the therapeutic index.
Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the phenyl rings and the pyrrolidinone core, researchers can identify key structural features that govern biological activity. For instance, introducing various substituents on the benzamide (B126) or the N-phenyl group can modulate lipophilicity, electronic properties, and steric interactions, all of which can influence target binding and pharmacokinetic profiles. The pyrrolidinone scaffold itself is a common feature in pharmacologically active agents, suggesting its importance for biological interactions. frontiersin.orgontosight.ai
The design of such analogues can be guided by the principles of bioisosterism, where functional groups are replaced with others that have similar physical or chemical properties. This can lead to improved potency, selectivity, or metabolic stability. The development of benzamide derivatives as histone deacetylase (HDAC) inhibitors, for example, has shown that modifications to the core scaffold and terminal benzene (B151609) rings can significantly impact potency and selectivity. tandfonline.comnih.gov This approach of creating hybrid molecules by merging pharmacophores from different active compounds is a powerful strategy for developing multi-target agents. nih.gov
Application in Chemical Biology Tools and Probe Development
Beyond its potential as a therapeutic agent, this compound can serve as a valuable scaffold for the development of chemical probes. These tools are instrumental in dissecting complex biological pathways and identifying novel drug targets.
To be utilized as a chemical probe, the parent molecule must be derivatized to incorporate a reporter tag (e.g., a fluorophore, biotin) and/or a reactive group for covalent modification of the target protein. A common strategy involves adding a linker arm to a non-critical position on the molecule, which allows for the attachment of these functional moieties without disrupting the compound's binding to its target.
The general structure of such probes includes:
A core structure that provides binding specificity (in this case, derived from this compound).
A reactive headgroup for covalent labeling, such as a photo-affinity label (e.g., benzophenone) that forms a covalent bond upon UV irradiation.
A reporter group for detection and enrichment, like an alkyne or azide (B81097) handle for bio-orthogonal ligation (e.g., "click chemistry").
These probes can be used in advanced techniques like activity-based protein profiling (ABPP) and photo-affinity labeling (PAL) to identify the cellular on- and off-targets of the compound, which is a critical step in understanding its mechanism of action.
Integration of Omics Data for Comprehensive Target Deconvolution
Identifying the precise molecular targets of a bioactive compound is a significant challenge in drug discovery. The integration of large-scale "omics" data (e.g., proteomics, genomics, transcriptomics) provides a powerful, unbiased approach for the comprehensive deconvolution of the targets of this compound and its analogues.
Chemoproteomics, particularly when combined with affinity-based probes derived from the compound, can be used to isolate and identify binding proteins from complex cell lysates or even in living cells. Techniques such as thermal proteome profiling (TPP) can detect target engagement by observing changes in protein thermal stability upon compound binding, without the need for chemical modification of the compound itself.
Genetic approaches, such as CRISPR-based screening, can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or pathway being modulated. Integrating these multi-omics datasets can provide a holistic view of the compound's mechanism of action, reveal unexpected polypharmacology, and help predict potential efficacy or toxicity.
| Omics Technique | Application in Target Deconvolution | Information Gained |
| Chemoproteomics | Identification of direct protein binding partners using affinity probes. | Direct on- and off-targets of the compound. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein stability upon ligand binding across the proteome. | Unbiased identification of targets in a native cellular context. |
| Transcriptomics (RNA-seq) | Analyzes changes in gene expression following compound treatment. | Downstream effects and modulated signaling pathways. |
| CRISPR-based Screening | Identifies genes that modify cellular sensitivity to the compound. | Genetic interactors and essential components of the target pathway. |
Theoretical Frameworks for Predicting Biological Activity and Compound Prioritization
Computational and theoretical methods are becoming indispensable in modern drug discovery for prioritizing which compounds to synthesize and test, thereby saving time and resources. For this compound, several in silico approaches can guide future research.
Molecular docking simulations can predict the binding pose and affinity of novel analogues within the active site of a known or hypothesized protein target. This can help rationalize existing SAR data and guide the design of new derivatives with improved binding characteristics. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of analogues with their biological activity, creating a predictive model for new compound designs.
Furthermore, machine learning and artificial intelligence (AI) algorithms can be trained on large datasets of chemical structures and biological activities to predict the potential targets and pharmacological profiles of novel compounds. These predictive models can help prioritize the synthesis of compounds that are most likely to have the desired activity and drug-like properties, accelerating the discovery process.
Potential for Combination Therapies and Polypharmacology (theoretical, non-clinical)
The chemical architecture of this compound, featuring both a benzamide and a pyrrolidinone moiety, suggests a potential for polypharmacology—the ability of a single compound to interact with multiple biological targets. frontiersin.orgmdpi.com This is an increasingly recognized concept in drug discovery, as complex diseases often involve multiple pathological pathways. The benzamide scaffold itself is present in numerous multi-targeted compounds, including those designed for neurodegenerative diseases and cancer. nih.govnih.govmdpi.com
Future research could theoretically explore the design of analogues of this compound that are intentionally engineered to modulate multiple, disease-relevant targets. For example, one part of the molecule could be optimized for a primary target, while another part is modified to interact with a secondary target that acts synergistically. This approach can lead to enhanced efficacy and may help overcome drug resistance. nih.gov
Theoretically, this compound class could also be investigated for use in combination therapies. By identifying its primary mechanism of action, it could be paired with other agents that act on complementary pathways. For instance, if an analogue shows cytostatic effects on cancer cells, it could be theoretically combined with a cytotoxic agent to achieve a more potent anti-cancer effect. These polypharmacological and combination therapy approaches remain theoretical and would require extensive non-clinical validation to establish any potential utility.
Q & A
What are the standard synthetic routes for N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide, and how are reaction conditions optimized?
Basic
The synthesis typically involves multi-step organic reactions, including pyrrolidinone ring formation followed by benzamide coupling. Key steps and optimization strategies include:
| Synthetic Step | Reagents/Conditions | Key Parameters | Optimization Strategies |
|---|---|---|---|
| Pyrrolidinone core formation | Cyclization agents (e.g., Et₃N), solvents | Temp: 60–80°C, reaction time: 12–24h | Adjust catalyst concentration |
| Benzamide coupling | Benzoyl chloride, base (e.g., NaOH) | Room temperature, inert atmosphere | Stoichiometric control of reagents |
| Purification | Recrystallization (ethanol/water), chromatography | Solvent polarity gradients | Gradient elution for impurity removal |
Methodological Insight : Temperature, solvent choice (e.g., ethanol vs. DMF), and catalyst selection (e.g., triethylamine) critically influence yield and purity. For example, elevated temperatures may accelerate cyclization but risk side reactions .
What techniques are recommended for structural characterization of this compound?
Basic
A combination of spectroscopic and crystallographic methods ensures accurate structural elucidation:
Data Contradiction Analysis : Discrepancies between NMR and X-ray data (e.g., tautomerism) require cross-validation via 2D NMR (COSY, HSQC) or hydrogen-bonding analysis in crystal packing .
How can computational modeling predict biological targets and optimize interactions?
Advanced
Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate ligand-receptor binding.
- QSAR Modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with activity data .
| Parameter | Impact on Activity | Example Optimization |
|---|---|---|
| Substituent electronegativity | Enhances target binding affinity | Nitro → methoxy substitution |
| Solubility (logS) | Affects bioavailability | PEGylation or prodrug design |
Validation : In vitro assays (e.g., enzyme inhibition) validate predictions. Dose-response curves (IC₅₀) refine therapeutic windows .
What strategies address low solubility in pharmacological studies?
Advanced
Approaches :
- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays.
- Prodrug Derivatization : Introduce hydrolyzable groups (e.g., esters) .
- Nanoformulation : Lipid-based nanoparticles enhance aqueous dispersion.
| Formulation Type | Solubility Improvement | Trade-offs |
|---|---|---|
| Cyclodextrin inclusion | 5–10× increase | Potential cytotoxicity at high doses |
| Salt formation (e.g., HCl) | pH-dependent solubility | Stability challenges in acidic media |
Experimental Design : Solubility assays in PBS, simulated gastric fluid, and organic solvents guide formulation .
How are reaction mechanisms analyzed for key synthetic steps?
Advanced
Techniques :
- Kinetic Studies : Monitor intermediate formation via HPLC at varying temperatures.
- Isotopic Labeling : Use ¹³C-labeled reagents to track bond formation .
- Computational Modeling : Gaussian09 to model transition states and activation energies .
| Reaction Step | Mechanistic Insight | Key Evidence |
|---|---|---|
| Cyclization | Concerted vs. stepwise pathway | DFT calculations |
| Amide coupling | Nucleophilic acyl substitution | Kinetic isotope effects |
Contradiction Resolution : Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) are resolved via trapping experiments (e.g., TEMPO for radicals) .
What are common purification challenges and solutions?
Basic
Challenges :
- Byproduct Formation : Side reactions during benzamide coupling.
- Polymorphism : Multiple crystal forms complicating reproducibility.
| Purification Method | Application | Optimization Example |
|---|---|---|
| Column Chromatography | Separate polar byproducts | Gradient elution (hexane → EtOAc) |
| Recrystallization | Improve crystal purity | Slow cooling in ethanol/water |
Methodological Note : TLC monitoring (Rf tracking) ensures fraction collection accuracy. Purity is confirmed via HPLC (>95% area) .
How is biological activity evaluated in vitro?
Advanced
Assay Design :
- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based assays.
- Cell Viability : MTT assay in cancer cell lines (e.g., HeLa) .
| Assay Type | Protocol | Data Interpretation |
|---|---|---|
| Dose-Response | 8-point dilution series (0.1–100 µM) | Hill slope analysis for efficacy |
| Selectivity Screening | Panel of related enzymes/cell lines | Z-score > 3 indicates specificity |
Contradiction Analysis : Discrepancies between enzyme and cell-based assays (e.g., poor membrane permeability) require permeability assays (e.g., Caco-2 monolayers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
